6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furaldehyde moiety, dichlorophenyl group, and a triazine ring substituted with methoxyanilino and nitroanilino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. One common approach is the condensation reaction between 5-(3,4-dichlorophenyl)-2-furaldehyde and 2-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield furan derivatives, while reduction can produce amino-substituted triazines .
Scientific Research Applications
5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which may interact with enzymes or receptors, leading to various biological effects. The triazine ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DICHLOROPHENYL)ETHANONE [4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE: Shares structural similarities but differs in the thiazole ring and methoxy substituents.
1-(3,4-DICHLOROPHENYL)PIPERAZINE: Contains a piperazine ring instead of the triazine ring, leading to different chemical properties and applications.
Uniqueness
The uniqueness of 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H20Cl2N8O4 |
---|---|
Molecular Weight |
591.4 g/mol |
IUPAC Name |
2-N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H20Cl2N8O4/c1-40-20-9-5-18(6-10-20)32-26-33-25(31-17-3-7-19(8-4-17)37(38)39)34-27(35-26)36-30-15-21-11-13-24(41-21)16-2-12-22(28)23(29)14-16/h2-15H,1H3,(H3,31,32,33,34,35,36)/b30-15- |
InChI Key |
QYKWNUKJVJLOKI-MNDYBZJGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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